N-(9-oxo-9H-fluoren-2-yl)-N'-phenylurea

Description

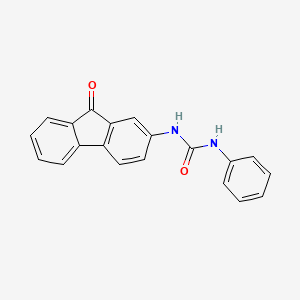

N-(9-oxo-9H-fluoren-2-yl)-N'-phenylurea is a phenylurea derivative featuring a fluorenone (9-oxo-9H-fluorenyl) group at the N-terminal and a phenyl group at the N′-terminal. The fluorenone moiety introduces electron-withdrawing properties and planar aromaticity, which may enhance intermolecular interactions and biological activity.

Properties

IUPAC Name |

1-(9-oxofluoren-2-yl)-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O2/c23-19-17-9-5-4-8-15(17)16-11-10-14(12-18(16)19)22-20(24)21-13-6-2-1-3-7-13/h1-12H,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRZKOAIQLRYOPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Anticancer Phenylurea Derivatives

- CTPPU (N-[4-chloro-3-(trifluoromethyl)phenyl]-N′-phenylurea): Exhibits potent anticancer activity against NSCLC cells by inducing cell cycle arrest (G2/M phase) and apoptosis. The chloro and trifluoromethyl groups enhance lipophilicity and target binding .

- N-(2-Chlorobenzoyl)-N′-phenylurea : Synthesized via Schotten-Baumann reaction, this derivative showed cytotoxicity against HeLa cells, highlighting the role of halogenated acyl groups in anticancer activity .

Cytokinin-Mimicking Phenylureas

- CPPU (N-(2-chloro-4-pyridyl)-N′-phenylurea): A synthetic cytokinin promoting fruit growth in plants. The pyridyl group enhances receptor binding, while the chloro substituent stabilizes the molecule .

- Thidiazuron (TDZ) : A diphenylurea derivative with high cytokinin activity, widely used in plant tissue culture and senescence inhibition .

Fluorenone-Containing Analogues

- The electron-withdrawing bromo and ketone groups may influence redox properties .

- N-(4-Cyanophenyl)-N′-phenylurea: Features a cyano group, enhancing hydrogen-bonding interactions. Used in studies of insecticidal and herbicidal activities .

Structure-Activity Relationships (SAR)

Key Observations :

- Electron-Withdrawing Groups (Cl, CF₃, CN) enhance bioactivity by improving stability and target affinity.

- Aromatic Planarity (fluorenone, biphenyl) facilitates π-π stacking in receptor binding.

- N-Substitution : Fluorenyl groups may confer unique photophysical properties, while pyridyl or acyl groups modulate solubility and pharmacokinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.